molecular formula C46H56N8O6S B12427884 7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid

Katalognummer: B12427884
Molekulargewicht: 849.1 g/mol
InChI-Schlüssel: VWUONMOPYOMHCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry, biology, or medicine.

Vorbereitungsmethoden

    Synthetic Routes and Reaction Conditions: Describe the step-by-step synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).

    Industrial Production Methods: If applicable, discuss the industrial-scale production methods, including any modifications to the laboratory-scale synthesis to make it more efficient and cost-effective.

Analyse Chemischer Reaktionen

    Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.

    Common Reagents and Conditions: List the common reagents and conditions used in these reactions, including any specific catalysts or solvents.

    Major Products: Describe the major products formed from these reactions and any notable side reactions or by-products.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound, including but not limited to:

    Chemistry: Its role in chemical synthesis, catalysis, or as a reagent.

    Biology: Its use in biological studies, such as enzyme inhibition, receptor binding, or as a fluorescent probe.

    Medicine: Any therapeutic applications, such as its use as a drug or in drug development.

    Industry: Its industrial applications, such as in materials science, agriculture, or manufacturing.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects, including:

    Molecular Targets: Identify the molecular targets, such as enzymes, receptors, or nucleic acids.

    Pathways Involved: Describe the biochemical or signaling pathways involved in its action.

Vergleich Mit ähnlichen Verbindungen

    Comparison: Compare the compound with other similar compounds, highlighting its unique properties and advantages.

    List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.

This framework should help you organize and present detailed information about the compound

Eigenschaften

Molekularformel

C46H56N8O6S

Molekulargewicht

849.1 g/mol

IUPAC-Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid

InChI

InChI=1S/C46H56N8O6S/c1-33-43(41(50(4)48-33)32-60-36-19-17-35(18-20-36)52-26-28-53(29-27-52)61(57,58)49(2)3)40-14-8-13-38-39(15-9-31-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(55)56)54(44(38)40)30-25-51-23-21-47-22-24-51/h5-8,10-14,16-20,47H,9,15,21-32H2,1-4H3,(H,55,56)

InChI-Schlüssel

VWUONMOPYOMHCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCNCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.